![molecular formula C10H9NO3 B1419091 Methyl 3-oxoisoindoline-4-carboxylate CAS No. 935269-25-3](/img/structure/B1419091.png)
Methyl 3-oxoisoindoline-4-carboxylate
Overview
Description
Methyl 3-oxoisoindoline-4-carboxylate is a chemical compound with the molecular formula C10H9NO3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoisoindoline-4-carboxylate typically involves the reaction of isoindoline with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the use of hydrazine and acetic acid under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxoisoindoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
This compound has been studied for its diverse applications in scientific research:
1. Chemistry:
- Building Block: It serves as a precursor for synthesizing more complex organic compounds.
- Reactivity: Methyl 3-oxoisoindoline-4-carboxylate can undergo various chemical reactions such as oxidation, reduction, and substitution reactions .
2. Biology:
- Enzyme Inhibition: Research indicates its potential role in inhibiting specific enzymes, which could have implications for disease treatment.
- Receptor Binding: The compound has been investigated for its ability to bind to various biological receptors, influencing cellular pathways .
3. Medicine:
- Therapeutic Potential: Studies have shown promise in using this compound for treating diseases such as cancer and neurological disorders due to its biological activity.
- Case Study Example: In a study focusing on antitubercular activity, derivatives of this compound were evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating significant inhibitory effects .
4. Industry:
- Material Development: The compound is used in developing new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 3-oxoisoindoline-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole
Other isoindoline derivatives
Biological Activity
Methyl 3-oxoisoindoline-4-carboxylate (also referred to as 2-Methyl-3-oxoisoindoline-4-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features an isoindoline ring system, characterized by a ketone and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 191.18 g/mol. The unique arrangement of these functional groups contributes to its biological activity.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as PARP-1, which plays a crucial role in DNA repair mechanisms. A series of substituted 3-oxoisoindoline-4-carboxamides were shown to display modest to good activity against PARP-1 in both intrinsic and cellular assays .
- Anticancer Properties : Its potential as an anticancer agent has been explored, particularly in relation to its ability to modulate pathways involved in cell proliferation and apoptosis. Studies suggest that the compound may act on specific molecular targets that are overexpressed in various cancer types.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially through its interaction with glutamate receptors, which are critical in neuronal signaling .
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Binding Affinity : The compound has been shown to bind effectively to various receptors and enzymes, modulating their activity and influencing downstream signaling pathways .
- Intramolecular Interactions : The formation of intramolecular hydrogen bonds within the structure enhances its binding efficiency and stability when interacting with target proteins .
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroisoindole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-11-9(12)8(6)7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXOIXNLPEQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659557 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935269-25-3 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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